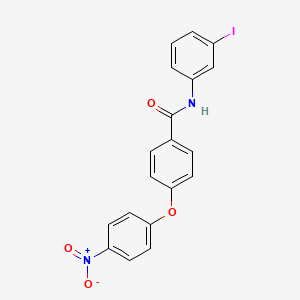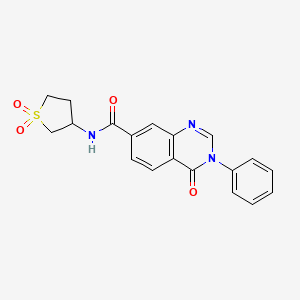![molecular formula C22H21FN2O3 B6100060 N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6100060.png)
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide, also known as FLJ-39827, is a synthetic compound that has been studied for its potential applications in scientific research. This compound belongs to the class of chromene derivatives and has a unique chemical structure that makes it a promising candidate for various research studies.
Mecanismo De Acción
The mechanism of action of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide is not fully understood, but it is believed to act on multiple targets in the body. This compound has been shown to inhibit the activity of various enzymes, including histone deacetylases (HDACs) and topoisomerases. It has also been shown to modulate the activity of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in the body. In cancer cells, this compound has been shown to induce apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been shown to improve cognitive function and protect against neuronal damage. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, making it readily available for research studies. It also has a unique chemical structure that makes it a promising candidate for various research studies.
However, there are also limitations to using this compound in lab experiments. Its mechanism of action is not fully understood, which makes it difficult to interpret research results. It also has limited solubility in water, which can make it challenging to administer in certain research protocols.
Direcciones Futuras
There are several future directions for research on N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide. One potential area of study is its potential applications in the treatment of cancer. Further research is needed to determine the optimal dosage and administration protocols for this compound in cancer treatment.
Another potential area of study is its potential applications in the treatment of neurodegenerative diseases. Further research is needed to determine the mechanisms by which this compound exerts its neuroprotective effects and to explore its potential as a therapeutic agent for neurodegenerative diseases.
Finally, further research is needed to determine the safety and efficacy of this compound in human clinical trials. This will require additional preclinical studies to assess its pharmacokinetics and toxicity profiles.
Métodos De Síntesis
The synthesis of N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide is a complex process that involves several steps. The first step involves the preparation of 2-hydroxybenzaldehyde, which is then reacted with 2-fluorobenzylamine to form a Schiff base intermediate. This intermediate is then condensed with piperidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-[1-(2-fluorobenzyl)-3-piperidinyl]-2-oxo-2H-chromene-3-carboxamide has been studied for its potential applications in various scientific research fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In neurodegenerative diseases, this compound has been studied for its potential neuroprotective effects and its ability to improve cognitive function. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
N-[1-[(2-fluorophenyl)methyl]piperidin-3-yl]-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2O3/c23-19-9-3-1-7-16(19)13-25-11-5-8-17(14-25)24-21(26)18-12-15-6-2-4-10-20(15)28-22(18)27/h1-4,6-7,9-10,12,17H,5,8,11,13-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPHLSBRXMIMQOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2F)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methoxy-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B6099980.png)
![5-(2-furyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6099985.png)
![7-(4-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B6099998.png)
![1-methyl-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6100001.png)
![4-hydroxy-3-[2-(2-hydroxy-5-methoxyphenyl)-7-(trifluoromethyl)-2,3-dihydro-1,5-benzothiazepin-4-yl]-6-methyl-2H-pyran-2-one](/img/structure/B6100018.png)
![ethyl 4-{4-[4-(acetyloxy)-3-ethoxybenzylidene]-3,5-dioxo-1-pyrazolidinyl}benzoate](/img/structure/B6100019.png)


![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-hydroxy-4-methyl-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B6100032.png)
![3-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-cyclopenta[b]isoxazolo[4,5-e]pyridine-4-carboxamide](/img/structure/B6100049.png)
![3-(4-methoxyphenyl)-N-[(4-methyl-1,3-thiazol-2-yl)methyl]-3-phenylpropanamide](/img/structure/B6100056.png)

![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6100062.png)
![N-{1-[(4-chlorophenyl)amino]-2-oxo-2-phenylethyl}benzamide](/img/structure/B6100069.png)